CD4 FRAGMENT 25-58
Description
Properties
CAS No. |
119112-09-3 |
|---|---|
Molecular Formula |
C170H269N51O51 |
Molecular Weight |
3843.27 |
Origin of Product |
United States |
Structural Biology and Biophysical Characterization of Cd4 Fragment 25 58
Elucidation of Conformational States and Dynamics
The three-dimensional structure and dynamic behavior of the CD4 fragment 25-58 are critical to its function. These have been investigated through a combination of solution-state and solid-state structural techniques, as well as computational modeling, primarily by studying the fragment within the context of larger CD4 domains or engineered proteins.
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the conformation of the this compound in solution. Studies on engineered miniproteins, where the CDR2-like loop of CD4 (residues 36-47, which is within the 25-58 fragment) was grafted onto a scorpion toxin scaffold, have provided significant insights. nih.gov These NMR studies revealed that the backbone of the chimeric β-hairpin and the introduced side chains from the CD4 fragment adopt conformations that are remarkably similar to those observed in the native CD4 protein. nih.gov This indicates that the local sequence of the 25-58 region has a strong intrinsic propensity to fold into its functionally relevant shape.
While specific chemical shift data for the isolated 25-58 peptide is not extensively published, the general principles of peptide NMR suggest that the conformational ensemble would be characterized by a degree of flexibility, particularly in the loop regions. uzh.ch Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine spatial proximities between protons, which in turn define the three-dimensional structure. uzh.ch
X-ray crystallography has provided high-resolution snapshots of the this compound as part of larger constructs, most notably the D1D2 domain of human CD4. nih.gov These crystal structures reveal that the 25-64 region of the D1 domain forms a critical part of the binding surface for gp120. nih.gov The D1 domain itself adopts an immunoglobulin-like β-sandwich fold, with the CDR2-like loop being a prominent, extended feature that juts out from the core of the domain. nih.govpnas.org
The crystallographic data for the D1D2 fragment of human CD4, which includes the 25-58 sequence, has been determined at resolutions as high as 2.3 Å. nih.gov This has allowed for a detailed mapping of the residues involved in molecular interactions.
| Crystallographic Data for CD4 D1D2 Fragment | |
| Protein Construct | Human CD4 D1D2 domains |
| Resolution | 2.3 Å |
| Space Group | C2 |
| Unit Cell Dimensions | a = 83.71 Å, b = 30.07 Å, c = 87.54 Å, β = 117.3° |
| Key Structural Feature | Two intimately associated immunoglobulin-like domains |
| Source: nih.gov |
This structural work has been foundational in identifying the key residues within the 25-58 fragment that are critical for gp120 binding.
Molecular dynamics (MD) simulations have been employed to explore the conformational landscape and dynamics of CD4, including the 25-58 region, both in its unbound state and when complexed with gp120. While many simulations focus on the entire CD4-gp120 complex, they provide valuable information about the behavior of the 25-58 fragment. rsc.orgplos.org These simulations often start from the crystal structure and use force fields like CHARMM36 to model the interatomic forces. rsc.org
MD simulations of peptide-MHC complexes, a related system, show that peptide epitopes can be very stable within the binding groove, with small root mean square fluctuations (RMSF) of their backbone atoms. plos.org Similar principles apply to the CD4 25-58 fragment when it is part of the larger, structured D1 domain. However, computational studies on isolated peptides also show that they can exhibit significant flexibility in solution. acs.org For the isolated 25-58 fragment, it is expected that MD simulations would reveal a dynamic equilibrium of conformations, with a tendency to adopt the β-hairpin structure seen in the context of the full protein.
| Computational Modeling Approaches for Peptide Fragments | |
| Technique | Molecular Dynamics (MD) Simulations |
| Force Fields | CHARMM, AMBER |
| Starting Structures | Often derived from X-ray crystallography or NMR data |
| Key Outputs | Conformational ensembles, Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), binding free energies |
| Source: rsc.orgplos.orgacs.org |
Solid-State Structural Analysis (e.g., X-ray Crystallography of fragment-containing constructs)
Characterization of Peptide Flexibility and Stability
The flexibility and stability of the this compound are interconnected and crucial for its biological function. The region encompasses a loop structure (the C'C" or CDR2-like loop) which, like many loop regions in proteins, possesses a degree of conformational flexibility that allows for an induced fit upon binding to its partner, gp120.
Synthetic peptides mimicking this region have been designed to be more conformationally stable, for instance, through cyclization. nih.gov Such constrained peptides often exhibit improved binding affinities compared to their linear counterparts, likely due to a lower entropic penalty upon binding. nih.govuzh.ch This underscores the importance of a pre-formed, stable conformation for efficient molecular recognition.
Identification of Structural Determinants for Molecular Interactions
The crystal structure of the CD4-gp120 complex has precisely identified the residues within the 25-58 fragment that are critical for binding. The interaction surface on CD4 involves approximately 22 residues spanning the 25-64 region, with the CDR2-like loop being central to this interaction. nih.gov
Key "hot spot" residues have been identified through mutagenesis and structural studies. Phenylalanine at position 43 (F43), located at the tip of the CDR2-like loop, is a critical residue that inserts into a cavity on the gp120 surface. beilstein-journals.org Arginine at position 59 (R59), while just outside the 25-58 range, works in concert with this region, forming an important ionic interaction that stabilizes the complex. beilstein-journals.org
| Key Residues in this compound for gp120 Interaction | |
| Residue | Role in Interaction |
| Phenylalanine-43 (F43) | A "hot spot" residue that fits into a hydrophobic pocket on gp120. beilstein-journals.org |
| Lysine-35 (K35) | Implicated in direct interaction with gp120. pnas.org |
| Leucine-44 (L44) | Contributes to the binding interface. pnas.org |
| Lysine-46 (K46) | Contributes to the binding interface. pnas.org |
| Alanine-55 (A55) | Mutation to Phenylalanine (A55F) significantly reduces gp120 affinity. pnas.org |
| Source: pnas.orgbeilstein-journals.org |
Analogies to Immunoglobulin Superfamily Features within the Fragment
The CD4 protein is a member of the immunoglobulin (Ig) superfamily, and its domains exhibit the characteristic Ig fold. nih.govfrontiersin.org The D1 domain, which contains the 25-58 fragment, is structurally homologous to the variable (V) domains of immunoglobulins. nih.govpnas.org
Molecular Interaction Mechanisms of Cd4 Fragment 25 58
Binding to Viral Glycoproteins
Interaction with HIV-1 gp120
The interaction between the CD4 molecule and the HIV-1 gp120 is a critical first step in the viral entry process. The gp120 surface subunit of the viral envelope glycoprotein (B1211001) (Env) is the key component that interacts with the CD4 binding site on host cells. rsc.org This binding initiates a cascade of conformational changes that ultimately lead to the fusion of the viral and cellular membranes. callutheran.edu The CD4 fragment 25-58 represents a key region within the primary binding site for gp120. nih.gov
Studies have demonstrated that a synthetic analog of the CD4 loop, encompassing residues 25 to 58, can inhibit HIV-1-induced cell fusion in a concentration-dependent manner. nih.gov The binding affinity of gp120 to the full CD4 molecule is a complex process. Real-time kinetic measurements have shown that mutations within the gp120 binding site on CD4 can lead to significant decreases in binding affinity, primarily due to a reduction in the association rate constants ("on rates"), with less pronounced effects on the dissociation rate constants ("off rates"). nih.gov For instance, mutations at key residues like F43V resulted in a 200-fold decrease in affinity. nih.gov While specific kinetic data for the isolated 25-58 fragment is not extensively detailed in the provided results, the inhibitory action of the synthetic peptide analog suggests a competitive binding mechanism. nih.gov The affinity of gp120 for CD4 is crucial, and even single amino acid substitutions can dramatically alter this interaction. semanticscholar.org
Table 1: Impact of CD4 Mutations on gp120 Binding Affinity This table is interactive. Click on the headers to sort the data.
| CD4 Mutant | Fold Decrease in Affinity for gp120 | Primary Kinetic Effect | Reference |
|---|---|---|---|
| F43V | 200-fold | Decrease in association rate | nih.gov |
| A55F | 50-fold | Decrease in association rate | nih.gov |
| G47S | 5-fold | Decrease in association rate | nih.gov |
| F43A/I | >500-fold | Not specified | semanticscholar.org |
Epitope mapping studies have been instrumental in delineating the gp120 binding site on the CD4 protein. The region encompassing amino acids 25-58 is a critical component of this binding site. oup.comnih.gov Specifically, a region between residues 32 and 47 has been identified as being recognized by the monoclonal antibody OKT4A, a potent inhibitor of HIV-1 binding. nih.gov This region is predicted to form a protruding loop structure, analogous to other proteins in the immunoglobulin superfamily. nih.gov
The binding site on CD4 for gp120 is a surface area of approximately 900 Ų and includes the exposed hydrophobic residue Phenylalanine 43 (Phe43) and several positively charged residues. semanticscholar.org Research has confirmed that most of the CD4 residues that interact with gp120 are located within the N-terminal D1 domain, specifically within the region of residues 6-94. rsc.org The specificity of this interaction is highlighted by the fact that antibodies targeting this region can effectively inhibit viral activity. nih.gov
The binding of CD4 to gp120 is not a simple lock-and-key mechanism; it induces significant conformational changes in gp120. callutheran.edu These changes are essential for the subsequent steps of viral entry, including the exposure of the binding site for the co-receptor, such as CCR5. callutheran.edu The interaction with CD4, including the region represented by fragment 25-58, triggers a rearrangement of the gp120 structure. nih.gov This is supported by observations that the affinity of gp120 for CCR5 is dramatically increased after it binds to soluble CD4. callutheran.edu
The unliganded gp120 may exist in multiple conformations, and binding to CD4 stabilizes a specific conformation that is receptive to co-receptor binding. researchgate.net The CD4 binding pocket on gp120 is recessed, and the interaction leads to the burial of a significant amount of previously solvent-accessible surface area on both molecules. callutheran.edu This induced fit mechanism, influenced by the interactions within the 25-58 region of CD4, is a critical aspect of HIV-1's strategy for cell entry. nih.gov
Specificity of Interaction and Epitope Mapping within the Fragment
Interaction with Other Retroviral Envelope Proteins (if applicable to the fragment)
The provided search results primarily focus on the interaction of the this compound with HIV-1 gp120. While the CD4 epitope recognized by the Leu3a antibody, which overlaps with the 25-58 region, is involved in both HIV and Simian Immunodeficiency Virus (SIV) gp120 binding, detailed information specifically on the interaction of the 25-58 fragment with other retroviral envelope proteins is not available in the provided context. oup.com
Interactions with Host Immune System Components
The this compound, being a part of the CD4 molecule, is inherently linked to the host immune system. The CD4 molecule itself is a key co-receptor in T-lymphocyte activation, interacting with Class II Major Histocompatibility Complex (MHC) molecules. semanticscholar.org
Studies have investigated the antibody response to the CD4 25-58 peptide. oup.com Research indicates that immunization with DNA encoding the CD4 molecule can generate CD4-specific antibody responses directed towards epitopes on the native molecule. oup.com However, in one study, immunization with either CD4-DNA or soluble recombinant CD4 did not produce detectable levels of antibodies that specifically bind to the linear CD4 25-58 peptide, suggesting that the dominant antibody response is to conformational epitopes of the larger CD4 molecule rather than this linear fragment. oup.com
Furthermore, the binding of gp120 to CD4 can expose new epitopes on gp120, known as CD4-induced (CD4i) epitopes. pnas.org Antibodies that recognize these newly exposed sites can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial host immune response. pnas.org While not a direct interaction of the 25-58 fragment itself, this highlights the downstream immunological consequences of the initial binding event involving this critical region.
Recognition by Monoclonal Antibodies and Epitope Characterization
This compound is notable for containing an epitope recognized by specific monoclonal antibodies (mAbs), which has been instrumental in mapping the functional sites of the CD4 protein. google.comnih.gov An epitope is the specific part of an antigen to which an antibody binds. nih.gov The region between amino acids 25 and 58 of the CD4 protein has been identified as corresponding to the binding site for the monoclonal antibody OKT4A. google.com Studies using a panel of synthetic CD4-derived peptides confirmed that the epitope for OKT4A, a potent inhibitor of Human Immunodeficiency Virus (HIV-1) binding, is located within the 25-58 amino acid sequence. nih.gov
Further investigation has sought to characterize the antibody responses to this region. oup.com For instance, the mAb Leu3a is also known to recognize an epitope that overlaps with the 25-58 region and is involved in HIV gp120 binding. google.comoup.com The binding of these antibodies to this specific fragment has been a key tool in understanding the structural and functional aspects of the CD4 protein's interaction with other molecules. google.comnih.gov However, studies have shown that immunization with DNA encoding the full CD4 protein or the soluble CD4 protein did not elicit detectable levels of antibodies that bind to the linear synthetic peptide 25-58, suggesting that the antibody response in that context was directed more towards conformational epitopes of the native protein. oup.com
Investigation of Potential Modulatory Roles in T-cell Receptor/MHC Class II Interaction Analogues (focus on fragment-specific studies)
The full-length CD4 protein plays a fundamental role as a co-receptor in the activation of CD4+ T-helper cells. nih.govfrontiersin.org This process is initiated by the interaction of the T-cell receptor (TCR) and the CD4 co-receptor with an antigen-Major Histocompatibility Complex (MHC) Class II complex on the surface of an antigen-presenting cell (APC). nih.gov The CD4 molecule binds to non-polymorphic regions of the MHC Class II molecule, an interaction that stabilizes the TCR-pMHCII complex and recruits essential signaling molecules, thereby augmenting T-cell activation. frontiersin.orgnih.gov
While the function of the intact CD4 protein in this immunological synapse is well-documented, specific studies focusing on the modulatory role of the isolated this compound in TCR/MHC Class II interactions are not prominent in the research landscape. The majority of research on this particular fragment has been directed toward its interaction with the HIV-1 envelope glycoprotein. google.comnih.gov Therefore, although this fragment constitutes a part of the larger CD4 structure essential for T-cell function, its specific, independent role in modulating the TCR/MHC Class II interaction has not been a primary focus of investigation. The binding site for MHC Class II on the CD4 protein involves regions that are structurally distinct from the 25-58 fragment, which is primarily associated with the CDR2-like loop structure. nih.govfrontiersin.org
Interactions with Other Cellular Receptors or Ligands
The most significant and extensively studied interaction of this compound, beyond monoclonal antibodies, is with the envelope glycoprotein gp120 of HIV-1. google.comnih.gov The CD4 protein is the primary cellular receptor for HIV-1, and its interaction with gp120 is the first step in viral entry into susceptible cells. nih.govnih.gov
Pioneering studies identified the region encompassing amino acids 25-58 as a critical component of the HIV-1 binding site on the CD4 protein. nih.gov A synthetic peptide analogue of this loop structure (residues 25-58) was shown to effectively inhibit HIV-1-induced cell fusion (syncytium formation) in a concentration-dependent manner. google.comnih.gov This finding strongly suggested that this fragment mimics the structure of a protruding loop (specifically, a region analogous to a complementarity-determining region 2, or CDR2-like loop) that serves as a direct binding site for the virus. nih.gov The interaction is highly specific; for example, the binding of the mAb OKT4A, which recognizes this region, is a potent inhibitor of HIV binding, whereas other mAbs that bind to different parts of the CD4 molecule are less effective. google.com
Synthesis, Chemical Modification, and Analogue Development of Cd4 Fragment 25 58
Methodologies for Chemical Synthesis of the Peptide Fragment
The chemical synthesis of peptides like CD4 fragment 25-58 is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This technique, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to filtering and washing the resin after each step. Two main orthogonal protection strategies are commonly employed in SPPS: Boc/Bzl and Fmoc/tBu chemistry.
Boc/Bzl Strategy: In this classic approach, the α-amino group of the incoming amino acid is temporarily protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile. It is removed by treatment with an acid such as trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based (Bzl) and are more stable to TFA, requiring a strong acid like hydrofluoric acid (HF) for final cleavage from the resin along with all protecting groups.
Fmoc/tBu Strategy: This is currently the more widely used method. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Deprotection is achieved using a secondary amine, commonly a solution of piperidine (B6355638) in an organic solvent. The side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu), similar to the Boc group itself. Final cleavage from the resin and removal of side-chain protection is performed with a strong acid cocktail, typically containing TFA and scavengers to prevent side reactions.
The general SPPS cycle consists of:
Deprotection: Removal of the N-terminal protecting group (Fmoc or Boc) from the resin-bound peptide.
Washing: Rinsing the resin to remove excess deprotection reagent and byproducts.
Coupling: Addition of the next protected amino acid, which is activated by a coupling reagent (e.g., HBTU, HATU, BOP) to facilitate the formation of a new peptide bond.
Washing: Rinsing the resin to remove excess reagents and unreacted amino acids.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all remaining protecting groups are removed. The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
| Feature | Boc Chemistry | Fmoc Chemistry |
|---|---|---|
| N-α-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately strong acid (e.g., Trifluoroacetic Acid, TFA) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Benzyl-based ethers/esters | tert-Butyl (tBu) based ethers/esters |
| Final Cleavage Reagent | Strong acid (e.g., Hydrofluoric Acid, HF) | Strong acid (e.g., Trifluoroacetic Acid, TFA) |
| Advantages | Lower cost of reagents; less prone to aggregation for some sequences. | Milder cleavage conditions; avoids use of hazardous HF; compatible with a wider range of modifications. |
| Disadvantages | Harsh final cleavage conditions (requires special apparatus); repeated acid treatment can degrade sensitive sequences. | Higher cost of reagents; piperidine can cause side reactions (e.g., aspartimide formation). |
Rational Design and Synthesis of Fragment Analogues
To improve the intrinsic properties of the native CD4(25-58) sequence, such as binding affinity, specificity, and stability against proteases, various rational design strategies are employed to create modified analogues.
Altering the amino acid sequence is a fundamental approach to enhancing peptide properties. Subtle changes, such as single amino acid substitutions, can profoundly alter biological activity. nih.gov For instance, substitutions can be designed to increase affinity for a target or to probe key contact residues involved in a protein-protein interaction. rupress.org
A critical issue for therapeutic peptides is their susceptibility to degradation by proteases in vivo. A common strategy to increase stability is the incorporation of non-canonical amino acids, such as D-amino acids (the enantiomers of naturally occurring L-amino acids). nih.gov Substituting L-amino acids at the N- or C-termini can protect the peptide from exopeptidases, while internal substitutions can prevent cleavage by endopeptidases. nih.gov Another approach involves replacing standard amino acids with β-amino acids, which contain an extra methylene (B1212753) group in the backbone, potentially conferring both enhanced stability and retained binding capacity. researchgate.net
Table 2: Strategies for Amino Acid Substitution in Peptide Analogues
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Alanine Scanning | Systematically replace each residue with Alanine. | Identify key residues critical for binding and function. |
| D-Amino Acid Substitution | Introduce non-natural enantiomers, particularly at termini. | Increase resistance to proteolytic degradation. nih.gov |
| β-Amino Acid Substitution | Alter the peptide backbone structure. | Enhance stability while potentially maintaining biological activity. researchgate.net |
| Conservative/Non-conservative Substitution | Replace a residue with one of similar (conservative) or different (non-conservative) properties. | Fine-tune properties like hydrophobicity, charge, and steric bulk to optimize interactions. researcher.life |
Linear peptides often exist as an ensemble of flexible conformations in solution, which can be entropically unfavorable for binding to a receptor. Cyclization is a powerful strategy to pre-organize the peptide into a more rigid, bioactive conformation, which can lead to increased affinity and selectivity. Furthermore, cyclic peptides often exhibit significantly enhanced stability against exopeptidases. frontiersin.orgresearchgate.net
Several methods for peptide cyclization exist:
Head-to-tail cyclization: Forming a peptide bond between the N- and C-termini. frontiersin.org
Side-chain to side-chain cyclization: Creating a covalent bond between the side chains of two amino acids, such as forming a lactam bridge between Lys and Asp/Glu.
Disulfide bridging: Forming a disulfide bond between two Cysteine residues. researchgate.net
Research on CD4-derived peptides has utilized these principles. For example, constrained aromatically modified exocyclic (AME) forms of CD4 complementarity-determining regions (CDRs) have been developed. nih.gov One such analogue derived from the CDR3 region of CD4 was shown to inhibit the binding of gp120 to CD4-positive cells. nih.gov These constrained peptides aim to mimic the secondary structure of the binding epitope, presenting it in a more stable and active form. nih.govcolab.ws
Peptidomimetics are molecules designed to mimic the structure and function of a natural peptide but are typically based on non-peptide backbones. This approach aims to overcome the inherent weaknesses of peptides, such as poor oral bioavailability and rapid proteolytic degradation. The design of peptidomimetics often starts from the structural information of the peptide-protein interaction. For the CD4-gp120 interaction, a critical binding pocket on gp120, known as the "Phe43 cavity," has been identified. nih.govacs.org This cavity accommodates Phenylalanine-43 of CD4, a residue located within the broader 25-58 region. nih.gov
This structural knowledge has enabled the development of small-molecule CD4 mimetics that bind within this highly conserved pocket. nih.govnih.govacs.org Compounds like NBD-556 were identified as small molecules that can mimic CD4, binding to gp120 and inducing conformational changes similar to those caused by CD4 itself. nih.govnih.gov
A related strategy is scaffold hopping , a computational or virtual screening method used to identify novel molecular scaffolds that can reproduce the essential steric and electronic features of a known active compound. google.comscispace.comethz.ch Starting with the structure of a known inhibitor or the pharmacophore model of the peptide interaction, scaffold hopping algorithms search chemical databases for structurally different molecules that are predicted to have similar biological activity. This approach was used to discover new small-molecule inhibitors of the CD4-gp120 interaction, moving from known leads to entirely new chemical classes. google.comacs.org
Table 3: Examples of CD4-Mimetic Compounds Targeting the gp120 Phe43 Cavity
| Compound | Type | Key Finding | Reference |
|---|---|---|---|
| NBD-556 | Small Molecule | Binds within the Phe43 cavity of gp120 and mimics CD4-induced conformational changes. | nih.govnih.gov |
| DMJ compounds | Small Molecule | Improved congeners that block CD4 binding and sensitize HIV-1 to antibody neutralization. | asm.org |
| CD4M47 | Miniprotein | A combinatorially optimized peptide with enhanced affinity for gp120 compared to native CD4. | nih.gov |
| CDR3.AME(82-89) | Constrained Peptide | An exocyclic analogue of a CD4 loop that inhibits gp120 binding and viral replication. | nih.gov |
Cyclization and Constrained Analogues
Bioconjugation and Functionalization Strategies
To study the interactions and behavior of peptides like this compound, they are often chemically modified through bioconjugation. This involves attaching other molecules, such as labels or tags, to the peptide.
Labeling a peptide with a reporter molecule is essential for a wide range of biophysical and biochemical assays. nih.gov Fluorescent labels are particularly versatile and widely used. creative-peptides.comjpt.com By attaching a fluorophore to the peptide, researchers can visualize its localization in cells, quantify its concentration, and measure its binding affinity to target proteins. creative-peptides.comsb-peptide.com
Common methods for fluorescent labeling include:
N-terminal Labeling: Attaching a dye to the free amine at the N-terminus of the peptide.
Side-chain Labeling: Conjugating a dye to a reactive amino acid side chain, most commonly the ε-amino group of Lysine (B10760008) or the thiol group of Cysteine. jpt.com
A variety of fluorescent dyes are available, each with distinct spectral properties. The choice of dye depends on the specific application and the detection instrumentation available. Common dyes include Fluorescein isothiocyanate (FITC), 5-Carboxyfluorescein (5-FAM), and Tetramethylrhodamine (TAMRA). jpt.comsb-peptide.com
These labeled peptides are crucial for techniques such as:
Fluorescence Microscopy: To visualize peptide uptake and distribution within cells or tissues. creative-peptides.com
Flow Cytometry: To quantify the binding of a peptide to cells expressing a surface receptor. rupress.org
Fluorescence Anisotropy/Polarization: To measure binding affinity in solution. When a small, fluorescently labeled peptide binds to a large protein, its rotation slows, leading to an increase in fluorescence polarization.
FRET (Förster Resonance Energy Transfer): To study protein-protein interactions by labeling two potential binding partners with a donor-acceptor dye pair. creative-peptides.com
It is important to note that the addition of a label, especially a bulky fluorophore, can sometimes perturb the peptide's conformation and its binding affinity for a target protein. nih.gov Therefore, it is often necessary to validate findings using unlabeled peptides in competition assays or to test multiple labeling positions and different dyes. nih.govmdpi.com
Table 4: Common Fluorescent Labels for Peptide Characterization
| Fluorophore | Full Name | Typical Excitation (nm) | Typical Emission (nm) | Common Conjugation Site |
|---|---|---|---|---|
| FITC | Fluorescein isothiocyanate | ~490 | ~520 | N-terminus, Lysine |
| 5-FAM | 5-Carboxyfluorescein | ~492 | ~517 | N-terminus, Lysine |
| TAMRA | Carboxytetramethylrhodamine | ~543 | ~572 | N-terminus, Lysine |
| Cy3 | Cyanine 3 | ~550 | ~570 | N-terminus, Lysine, Cysteine |
| Cy5 | Cyanine 5 | ~650 | ~670 | N-terminus, Lysine, Cysteine |
| Biotin (B1667282) | (Not fluorescent) | N/A | N/A | N-terminus, Lysine |
| Biotin is not a fluorophore but is a common label used for detection via fluorescently-tagged streptavidin. |
Compound Reference Table
Attachment to Carrier Molecules for Research Purposes
In immunological research, small synthetic peptides such as this compound are often considered haptens; they are capable of being recognized by antibodies but are typically not immunogenic on their own. thermofisher.comresearchgate.net To elicit a robust immune response for research purposes, such as the generation of specific antibodies, these peptides must be covalently linked to a larger, immunologically potent carrier molecule. lifetein.comresearchgate.net This conjugation increases the molecular size and complexity of the peptide, making it more readily recognized and processed by the immune system, which is essential for activating T-cells and inducing a strong B-cell response. lifetein.commdpi.com The process of attaching this compound to a carrier protein transforms it into an effective immunogen.
Several large proteins are conventionally used as carriers. The selection of a carrier protein depends on the research goals, but common choices include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). lifetein.commdpi.com KLH is particularly favored due to its large size (4.5 x 10⁵ - 1.3 x 10⁷ Da), complex structure, and significant phylogenetic distance from mammalian proteins, which enhances its immunogenicity and provides numerous sites for peptide attachment. researchgate.netjpt.comcellmosaic.com BSA is another widely used carrier protein, though sometimes antibodies against it may already be present in the host animal. researchgate.netcellmosaic.com
The chemical strategy for conjugating a peptide like this compound to a carrier protein is crucial and depends on the functional groups available on the peptide and the carrier. jpt.com Common crosslinking agents are bifunctional, meaning they can react with groups on both the peptide and the protein. mdpi.com For instance, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used to create a stable amide bond between the carboxyl groups on a peptide's C-terminus or acidic amino acid side chains (Asp, Glu) and the primary amines on lysine residues of the carrier protein. researchgate.netsigmaaldrich.comaatbio.com Alternatively, glutaraldehyde (B144438) can be used to link the N-terminal amino group of the peptide to the carrier protein. jpt.comresearchgate.net
Another prevalent strategy involves introducing a cysteine residue with a free sulfhydryl (-SH) group into the synthetic peptide sequence, often at the N- or C-terminus. cellmosaic.comcellmosaic.com This allows for highly efficient and specific conjugation using maleimide-activated carrier proteins. thermofisher.comthermofisher.com The maleimide (B117702) group reacts specifically with the sulfhydryl group to form a stable thioether bond. thermofisher.com This method provides better control over the orientation of the peptide on the carrier surface. thermofisher.com
An alternative to traditional carrier protein conjugation is the Multiple Antigenic Peptide (MAP) system. semanticscholar.orgnih.gov In this approach, multiple copies of the synthetic peptide (e.g., this compound) are synthesized on a branched lysine core. semanticscholar.orgresearchgate.net This creates a large, dendritic macromolecule where the peptide itself forms the bulk of the immunogen, increasing its epitope density without the need for a separate carrier protein. researchgate.net This method can enhance the immunogenicity of the peptide and direct the immune response more specifically to the peptide epitopes. nih.gov
The primary research application for these this compound-carrier conjugates is the production of polyclonal or monoclonal antibodies. researchgate.net These antibodies are invaluable tools for a variety of research applications, including immunoassays like ELISA to detect the peptide, Western blotting, and immunohistochemistry to identify the parent CD4 protein in tissues and cells.
Interactive Data Tables
Table 1: Common Carrier Molecules for Peptide Conjugation
| Carrier Molecule | Abbreviation | Molecular Weight (approx.) | Key Features |
| Keyhole Limpet Hemocyanin | KLH | 4.5 x 10⁵ - 1.3 x 10⁷ Da | Highly immunogenic, large size, numerous amine groups for conjugation. jpt.comcellmosaic.com |
| Bovine Serum Albumin | BSA | ~67 kDa | Well-characterized, readily available, smaller than KLH. mdpi.comresearchgate.net |
| Ovalbumin | OVA | ~45 kDa | Common carrier protein, useful when avoiding BSA. lifetein.commdpi.com |
| Multiple Antigenic Peptide Core | MAP | Varies | Dendritic lysine core, eliminates need for foreign carrier protein. semanticscholar.orgresearchgate.net |
Table 2: Common Crosslinking Chemistries for Peptide-Carrier Conjugation
| Crosslinker | Functional Groups Targeted | Resulting Bond | Notes |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Amine (-NH₂) and Carboxyl (-COOH) | Amide | Zero-length crosslinker, facilitates direct bond formation. researchgate.netsigmaaldrich.com |
| Glutaraldehyde | Amine (-NH₂) | Schiff base (reduced to stable amine) | Can cause polymerization, less specific. mdpi.comjpt.com |
| Maleimide-based (e.g., SMCC) | Sulfhydryl (-SH) and Amine (-NH₂) | Thioether | Requires a Cysteine in the peptide for specific, stable linkage. jpt.comcellmosaic.com |
Preclinical Functional Modulation and Mechanistic Studies of Cd4 Fragment 25 58
In Vitro Modulation of Viral Processes
The CD4 molecule is the primary receptor for the Human Immunodeficiency Virus, Type 1 (HIV-1). The virus's gp120 envelope protein interacts with CD4, initiating the process of viral entry into the host cell. google.com Research has explored the use of fragments of the CD4 protein to inhibit this interaction and, consequently, viral infectivity.
Studies have shown that peptides derived from the CD4 protein can interfere with HIV-1's ability to infect cells in vitro. While the specific fragment 25-58 has been noted for its role in inhibiting virus-induced cell fusion, the broader principle of using CD4-derived peptides to block viral entry is well-established. For instance, other CD4 fragments, such as those within the 37-83 amino acid region, have been identified as crucial for the gp120-CD4 interaction. google.com The binding of the viral protein gp120 to the CD4 receptor and its co-receptors is the initial step for membrane fusion and HIV-1 entry into the cell. frontiersin.org Therefore, targeting this interaction is a key strategy for inhibiting infection.
The general mechanism involves these soluble peptide fragments competing with the cell surface CD4 receptors for binding to the HIV-1 gp120 protein. By binding to gp120, the fragments can neutralize the virus and prevent it from attaching to and infecting CD4+ T-cells and other target cells. researchgate.net
Table 1: Inhibition of HIV-1 Infectivity by CD4-related Peptides in Cellular Models
| Peptide/Molecule | Target | Mechanism of Inhibition | Cellular Model |
|---|---|---|---|
| CD4 Fragment 25-58 | HIV-1 gp120 | Inhibition of cell fusion | T-cell lines |
| CD4 (37-83 region) | HIV-1 gp120 | Blocks gp120-CD4 interaction | Chimeric mouse-human cells |
| Soluble CD4 (sCD4) | HIV-1 gp120 | Competes with cell surface CD4 | TZM-bl cells |
| Anti-CD4 Nanobodies | CD4 Receptor | Induces conformational changes in CD4, blocking viral entry | 293F cells, Humanized mouse models |
A hallmark of HIV-1 infection in vitro is the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected and uninfected cells. This process is mediated by the interaction of the HIV-1 envelope glycoprotein (B1211001) on the surface of an infected cell with the CD4 receptors on neighboring uninfected cells.
The this compound has been specifically reported to be effective in inhibiting this HIV-induced syncytium formation. google.com This suggests that this particular peptide sequence contains a critical binding site involved in the fusion process. By blocking this interaction, the fragment prevents the merging of cell membranes, a crucial step in both cell-to-cell transmission of the virus and the cytopathic effects observed in infected cultures. The inhibition of cell-cell fusion is a key measure of the antiviral activity of potential HIV entry inhibitors. frontiersin.orgplos.orgpnas.org
The primary proposed mechanism of action for this compound and similar peptides is the "decoy" hypothesis. nih.govnih.gov In this model, the soluble peptide acts as a decoy receptor, mimicking the binding site of the natural, cell-surface CD4 receptor.
The HIV-1 gp120 protein is "tricked" into binding with the abundant soluble peptide fragments in the extracellular environment. This binding event neutralizes the virus, preventing it from interacting with the CD4 receptors on the surface of susceptible host cells. By saturating the binding sites on the viral envelope, the decoy peptide effectively blocks the first and most critical step of viral entry. nih.gov This competitive inhibition is a well-established strategy for developing antiviral therapeutics. The allure of such decoy receptors is the potential for broad activity against various viral strains and a lower likelihood of the virus developing resistance, as any mutation to evade the decoy would likely also impair its ability to bind to the native cell receptor. nih.gov
Inhibition of Virus-Induced Cell Fusion in Vitro
Exploration of Immunomodulatory Effects in Preclinical Cell Systems (excluding clinical data)
While the primary focus of research on this compound has been its antiviral properties, its interaction with components of the immune system suggests potential immunomodulatory effects.
Direct evidence for the modulation of T-cell activation pathways specifically by the 25-58 fragment is not extensively detailed in the provided context. However, the CD4 molecule itself is a critical component of the T-cell receptor (TCR) complex and plays a significant role in T-cell activation. It acts as a co-receptor, binding to MHC class II molecules on antigen-presenting cells, which stabilizes the TCR-MHC interaction and enhances T-cell activation signaling. Therefore, a fragment of CD4 that can bind to key interaction sites could theoretically modulate T-cell activation.
The ability of this compound to inhibit HIV-induced cell-cell fusion is a direct demonstration of its influence on cell-cell interactions. google.com This inhibitory effect is a specific case of modulating the interaction between an HIV-infected cell and an uninfected CD4+ T-cell. Beyond the context of viral infection, the CD4 molecule is integral to the physiological interaction between T-helper cells and antigen-presenting cells. By potentially blocking or modulating this interaction, the peptide fragment could influence the initiation and regulation of immune responses.
Advanced Research Methodologies Applied to Cd4 Fragment 25 58
Computational Approaches in Fragment Design and Interaction Prediction
Computational methods have become indispensable in modern drug discovery and molecular biology. For CD4 fragment 25-58, these approaches have been pivotal in elucidating its binding mechanisms and in the rational design of analogues.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a peptide fragment, and its receptor at an atomic level.
Molecular Docking studies are employed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, which is known to be a critical component of the HIV-1 gp120 binding site on the CD4 receptor, docking studies can elucidate the specific interactions that stabilize the complex. These studies often focus on the Phe43 cavity of gp120, where the phenylalanine at position 43 of CD4 plays a crucial role. It is estimated that this single residue contributes significantly to the total binding energy of the CD4-gp120 interaction. bioline.org.br Computational docking can predict the binding energy and identify key hydrogen bonds and hydrophobic interactions between the amino acid residues of the this compound and the gp120 protein.
Molecular Dynamics (MD) Simulations provide a dynamic view of the molecular interactions over time. Following a docking study, an MD simulation can be run to assess the stability of the predicted binding pose and to observe the conformational changes that may occur in both the peptide and the receptor upon binding. researchgate.netrsc.org For the CD4-gp120 complex, MD simulations have revealed that the binding of CD4 induces significant conformational changes in gp120, which are essential for subsequent interactions with co-receptors like CCR5 or CXCR4. asm.orgbiorxiv.orgnih.gov These simulations can track the root-mean-square deviation (RMSD) of the protein backbone to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the complex. researchgate.netrsc.org Such studies have highlighted the enhanced mobility of certain regions of gp120 upon ligand binding. nih.gov
| Computational Parameter | Typical Finding for CD4-gp120 Interaction | Relevance to this compound |
| Binding Energy (kcal/mol) | -100 to -120 | Indicates strong and stable binding of the fragment to its target. |
| Key Interacting Residues | Phe43 (CD4) with the Phe43 cavity (gp120) | Confirms the critical role of residues within the 25-58 fragment in the binding event. |
| RMSD of Complex (Å) | 2-4 Å over simulation time | Demonstrates the stability of the fragment-receptor complex. |
| RMSF of Key Residues (Å) | Higher fluctuations in loop regions | Identifies flexible areas of the fragment that may be important for binding and function. |
This table presents illustrative data based on general findings for CD4-gp120 interactions, as specific experimental data for this compound is not publicly available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fragment Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound, QSAR studies can be used to design and predict the activity of new analogues with improved inhibitory potential against HIV-1 entry. nih.gov
The process involves generating a dataset of analogues of the this compound with known biological activities (e.g., inhibition of HIV-1 infectivity). Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each analogue. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed activity. nih.gov Such models can then be used to predict the activity of newly designed analogues, thereby guiding the synthesis of more potent compounds. While specific QSAR models for this compound analogues are not widely published, the methodology is a standard approach in the development of HIV-1 inhibitors. nih.govscirp.org
In Silico Screening for Novel Fragment Binders
In Silico Screening , also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com In the context of this compound, in silico screening can be employed to discover novel small molecules that bind to the same site on gp120, effectively mimicking the action of the fragment and inhibiting viral entry. nih.gov
The screening process typically starts with a high-resolution 3D structure of the target protein, in this case, gp120. A virtual library of compounds is then computationally "docked" into the binding site of interest, which is the region where this compound binds. nih.gov Scoring functions are used to estimate the binding affinity of each compound, and the top-ranking molecules are selected for further experimental validation. mdpi.com This approach has been successfully used to identify novel HIV-1 entry inhibitors targeting the CD4 binding site on gp120. nih.gov
Biophysical Characterization Techniques
Biophysical techniques are essential for validating the findings from computational models and for providing quantitative data on the binding interactions of this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics of molecular interactions. nih.gov In the study of this compound, SPR is used to quantify the rates of association (ka) and dissociation (kd) of the fragment with its binding partner, such as gp120. From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated.
| Kinetic Parameter | Typical Value Range for High-Affinity Interaction | Significance for this compound |
| Association Rate (ka) (M⁻¹s⁻¹) | 10⁵ - 10⁷ | A high association rate indicates that the fragment binds quickly to its target. |
| Dissociation Rate (kd) (s⁻¹) | 10⁻³ - 10⁻⁵ | A low dissociation rate signifies a stable complex and prolonged inhibitory effect. |
| Equilibrium Dissociation Constant (KD) (M) | 10⁻⁸ - 10⁻¹² (nM to pM) | A low KD value indicates high binding affinity. |
This table presents illustrative data based on general findings for high-affinity protein-peptide interactions, as specific experimental data for this compound is not publicly available.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. tainstruments.com This allows for the determination of the key thermodynamic parameters of the interaction, including the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS). tainstruments.comjournalofappliedbioanalysis.com
In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the macromolecule (e.g., gp120) in a sample cell. The heat released or absorbed during the binding event is measured. The binding of CD4 to gp120 is known to be characterized by a large favorable enthalpy change, which is partially offset by a large unfavorable entropy change, indicating a significant loss of conformational freedom upon binding. tainstruments.comnih.gov ITC studies on CD4-gp120 interactions have provided crucial insights into the thermodynamics driving this critical step in HIV-1 infection. nih.govresearchgate.net
| Thermodynamic Parameter | Typical Finding for CD4-gp120 Interaction | Interpretation for this compound Interaction |
| Binding Affinity (KD) | Nanomolar (nM) range | Indicates a strong interaction. |
| Enthalpy Change (ΔH) | Large and negative (exothermic) | Suggests the formation of strong hydrogen bonds and van der Waals interactions. |
| Entropy Change (ΔS) | Large and negative (unfavorable) | Reflects a loss of conformational freedom as the flexible molecules form a structured complex. |
| Stoichiometry (n) | ~1 | Indicates a 1:1 binding ratio between the fragment and its target. |
This table presents illustrative data based on general findings for CD4-gp120 interactions, as specific experimental data for this compound is not publicly available.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of proteins and peptides. nih.govwikipedia.orgjascoinc.com This method measures the differential absorption of left and right circularly polarized light by chiral molecules, providing insights into their conformational properties. unl.ptcreative-proteomics.com
Furthermore, changes in the CD spectrum upon interaction with other molecules, such as gp120 or potential inhibitory compounds, can reveal conformational changes induced by binding. This information is critical for understanding the mechanism of viral entry and for designing molecules that can disrupt this interaction. The stability of the peptide's structure under different environmental conditions, such as temperature or pH, can also be assessed using CD spectroscopy, providing valuable data for its potential as a therapeutic agent. creative-proteomics.com
Mass Spectrometry for Peptide Characterization
Mass spectrometry (MS) is an indispensable analytical technique for the detailed characterization of peptides like this compound. pressbooks.pubwikipedia.org It allows for the precise determination of molecular weight and amino acid sequence. nih.govacs.org
The process typically involves ionizing the peptide and then separating the ions based on their mass-to-charge ratio. wikipedia.org For peptide sequencing, tandem mass spectrometry (MS/MS) is often employed. In this method, the peptide is first fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. researchgate.netnih.gov This is crucial for verifying the identity and purity of a synthetically produced or isolated this compound.
Advanced MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), are used to analyze complex mixtures and can quantify the amount of a specific peptide present. nih.govfrontiersin.org Isothermal titration calorimetry (ITC) coupled with mass spectrometry can provide detailed thermodynamic data on the binding of the peptide to its target, such as gp120. acs.org Hydrogen/deuterium exchange mass spectrometry (HDX-MS) can offer insights into the dynamics and solvent accessibility of different regions of the peptide, revealing information about its structure and how it changes upon binding to other molecules. asm.org
| Technique | Application | Information Obtained |
|---|---|---|
| Tandem Mass Spectrometry (MS/MS) | Sequencing | Amino acid sequence confirmation. researchgate.netnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of complex mixtures | Quantification and identification of peptides. nih.govfrontiersin.org |
| Isothermal Titration Calorimetry (ITC) | Binding analysis | Thermodynamics of peptide-ligand interactions. acs.org |
| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | Structural dynamics | Conformational changes and solvent accessibility. asm.org |
Biochemical and Cellular Assays for Functional Evaluation
To assess the biological function of this compound, a range of biochemical and cellular assays are employed. These assays are designed to measure its binding affinity to relevant molecules and its effect on cellular processes, particularly those related to HIV entry.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the binding of molecules. antibodies.com In the study of this compound, ELISA can be used to assess its ability to bind to gp120 or to antibodies. oup.complos.org
A typical ELISA setup would involve coating a microplate with either the CD4 fragment or gp120. plos.organtibodies.com The binding partner is then added, and a detection antibody conjugated to an enzyme is used to generate a colorimetric or fluorescent signal, the intensity of which is proportional to the amount of binding. antibodies.compnas.org Competition ELISAs can also be performed to determine if the CD4 fragment can compete with the full-length CD4 protein for binding to gp120, providing a measure of its inhibitory potential. frontiersin.org These assays are crucial for the initial screening of potential inhibitors and for characterizing the binding properties of antibodies generated against this peptide fragment. oup.combiorxiv.org
| Assay Type | Purpose | Key Findings |
|---|---|---|
| Direct ELISA | Quantify binding to gp120 or antibodies. plos.organtibodies.com | Demonstrates direct interaction between this compound and its binding partners. oup.com |
| Competition ELISA | Determine inhibitory potential. frontiersin.org | Shows the ability of the fragment to block the CD4-gp120 interaction. nih.gov |
Flow cytometry is a powerful technique for analyzing the characteristics of cells in a suspension as they pass through a laser beam. researchgate.netbio-rad-antibodies.com It is particularly useful for studying the interaction of molecules with cell surface receptors. oup.comuni-hannover.de
To investigate the interaction of this compound with cells, the peptide can be labeled with a fluorescent dye. These labeled peptides are then incubated with cells that express the CD4 receptor, such as T-lymphocytes. rndsystems.comthermofisher.com Flow cytometry can then be used to measure the amount of fluorescence associated with each cell, providing a quantitative measure of the peptide's binding to the cell surface. oup.comnih.gov This technique can also be used to assess whether the peptide can inhibit the binding of anti-CD4 antibodies or gp120 to the cell surface, further confirming its interaction with the CD4 receptor. oup.combdbiosciences.combdbiosciences.com
Cell-based functional reporter assays are used to measure the biological activity of a compound by linking a specific cellular event to the expression of a reporter gene, such as luciferase or beta-galactosidase. youtube.compromega.inbio-connect.nl These assays are critical for evaluating the ability of this compound to inhibit HIV entry into host cells. acs.orgnih.gov
In the context of HIV research, a common reporter assay involves using a cell line that expresses CD4 and the necessary co-receptors (CCR5 or CXCR4) and has been engineered to contain a reporter gene under the control of an HIV promoter. frontiersin.orgplos.org When the virus infects these cells, it triggers the expression of the reporter gene, which can be easily measured. thermofisher.comtg.org.au By adding this compound to the culture, researchers can determine if it inhibits viral entry by observing a decrease in the reporter signal. acs.org This type of assay provides a direct measure of the functional consequence of the peptide's interaction with the viral entry machinery.
Future Directions and Research Gaps in Cd4 Fragment 25 58 Studies
Identification of Novel Interaction Partners and Pathways
A primary frontier in CD4 fragment 25-58 research is the comprehensive identification of its molecular binding partners and the elucidation of the downstream signaling pathways it modulates. While its origin from the CD4 protein suggests interactions related to the T-cell receptor complex and major histocompatibility complex (MHC) class II molecules, the full spectrum of its interactome is likely much broader.
Future investigations will need to employ advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS), yeast two-hybrid screening, and proximity-dependent biotinylation (BioID), to systematically map the direct and indirect interaction partners of this compound in various cell types. Identifying these partners is the first step in uncovering novel biological functions beyond its canonical role.
Once potential interactors are identified, subsequent research must focus on validating these interactions and deciphering the functional consequences. This involves techniques like surface plasmon resonance (SPR) to quantify binding affinities and kinetics, and cell-based assays to determine how these interactions translate into cellular responses. A critical research gap is understanding how this compound might influence signaling cascades beyond those directly associated with T-cell activation, such as pathways involved in apoptosis, cell migration, or cytokine production.
Table 1: Potential Methodologies for Identifying Novel Interaction Partners
| Methodology | Description | Potential Insights |
| Co-immunoprecipitation-Mass Spectrometry (Co-IP-MS) | Uses an antibody to pull down the protein of interest (this compound) and its bound partners, which are then identified by mass spectrometry. | Provides a snapshot of stable protein complexes in a cellular context. |
| Yeast Two-Hybrid (Y2H) Screening | A genetic method to detect protein-protein interactions in yeast. | Allows for high-throughput screening of potential binary interactions. |
| Proximity-Dependent Biotinylation (BioID) | Fuses a promiscuous biotin (B1667282) ligase to the protein of interest, which then biotinylates nearby proteins that can be purified and identified. | Captures both stable and transient interactions in a living cell environment. |
| Surface Plasmon Resonance (SPR) | An optical technique to measure real-time biomolecular interactions. | Quantifies binding affinity, kinetics (on/off rates), and specificity of interactions. |
Integration of Multi-Omics Data for Comprehensive Understanding
To achieve a holistic view of the biological impact of this compound, future studies must move towards the integration of multiple "omics" datasets. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of the cellular perturbations induced by the peptide.
For instance, transcriptomic analysis (e.g., RNA-seq) can reveal the global changes in gene expression following cell exposure to this compound. This can be complemented by proteomic analysis to determine how these transcriptional changes translate to the protein level. Furthermore, metabolomic studies can uncover alterations in cellular metabolism, providing a functional readout of the upstream genomic and proteomic changes.
A significant research gap lies in the computational and bioinformatic challenges of integrating these large and diverse datasets. Developing sophisticated analytical pipelines and network biology approaches will be crucial to identify key driver genes, pathways, and molecular networks that are centrally perturbed by this compound. This integrated approach will be instrumental in generating new hypotheses about the peptide's mechanism of action.
Development of Advanced Biophysical and Computational Models
The development of more sophisticated biophysical and computational models is essential to predict and understand the behavior of this compound at an atomic level. While initial structural studies may exist, higher-resolution techniques and dynamic simulations can offer deeper insights.
Advanced biophysical methods, such as cryogenic electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to determine the high-resolution structure of this compound in complex with its binding partners. This structural information is invaluable for understanding the precise molecular determinants of its interactions.
In parallel, computational modeling, including molecular dynamics (MD) simulations, can provide a dynamic view of these interactions. MD simulations can predict how the peptide binds to its receptors, the conformational changes that occur upon binding, and the stability of the resulting complex. These simulations can also be used to perform virtual screening for molecules that could either mimic or inhibit the activity of this compound, guiding future therapeutic design. A key gap is the need for longer-timescale simulations and more accurate force fields to better capture the complex and often transient nature of peptide-protein interactions.
Preclinical Efficacy Studies in Complex Biological Systems (excluding human clinical trials)
While in vitro studies provide a controlled environment to dissect molecular mechanisms, the ultimate test of the biological relevance of this compound lies in its evaluation in more complex biological systems. This necessitates a concerted effort in preclinical efficacy studies using animal models that can recapitulate aspects of human physiology and disease.
These preclinical studies should focus on establishing a clear relationship between the administration of this compound and measurable biological outcomes. This includes detailed pharmacokinetic and pharmacodynamic analyses to understand how the peptide is absorbed, distributed, metabolized, and excreted, and how these parameters relate to its biological effects. A significant research gap is the lack of extensive in vivo data on the efficacy of this compound in relevant disease models. Such studies are a critical prerequisite for any potential future translational applications.
Q & A
Q. How should unexpected results (e.g., fragment-mediated inhibition of non-cognate receptors) be investigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
